molecular formula C6H10ClNO2 B13809315 N-chloroproline methyl ester

N-chloroproline methyl ester

Cat. No.: B13809315
M. Wt: 163.60 g/mol
InChI Key: ISEXBPSYFGMXFL-YFKPBYRVSA-N
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Description

N-chloroproline methyl ester: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a chlorine atom attached to the nitrogen atom of the proline ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-chloroproline methyl ester typically involves the chlorination of proline methyl ester. One common method is the reaction of proline methyl ester with tert-butyl hypochlorite, followed by dehydrochlorination . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-chloroproline methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxoproline methyl ester, while substitution with sodium azide can produce N-azidoproline methyl ester .

Scientific Research Applications

Chemistry: N-chloroproline methyl ester is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study protein folding and stability. Its incorporation into peptides can help elucidate the role of proline derivatives in collagen stability and other biological processes .

Industry: Its unique properties can be exploited to design molecules with specific biological activities .

Mechanism of Action

The mechanism by which N-chloroproline methyl ester exerts its effects involves its interaction with various molecular targets. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing proline derivatives that can interact with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: N-chloroproline methyl ester is unique due to the presence of both a chlorine atom and a methyl ester group. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

methyl (2S)-1-chloropyrrolidine-2-carboxylate

InChI

InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

ISEXBPSYFGMXFL-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1Cl

Canonical SMILES

COC(=O)C1CCCN1Cl

Origin of Product

United States

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